
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(4-Fluorophenyl)-3-methylaziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group and a methyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(4-Fluorophenyl)-3-methylaziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2S,3R)-2-(4-Fluorophenyl)-3-methylamine with an epoxide in the presence of a base, which facilitates the ring closure to form the aziridine ring. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2S,3R)-2-(4-Fluorophenyl)-3-methylaziridine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis, allowing for precise control over reaction parameters and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(4-Fluorophenyl)-3-methylaziridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can yield amines or other reduced products.
Properties
CAS No. |
502850-13-7 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine |
InChI |
InChI=1S/C9H10FN/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9,11H,1H3/t6-,9+/m1/s1 |
InChI Key |
TXVWBQDWMADLGR-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1C(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


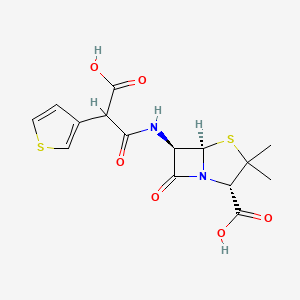


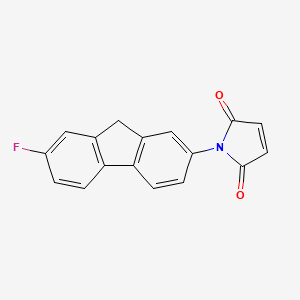
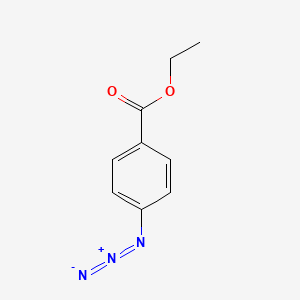
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)

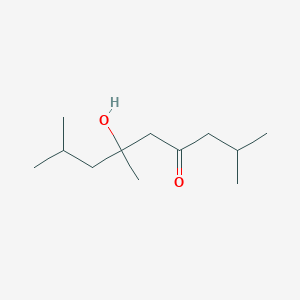

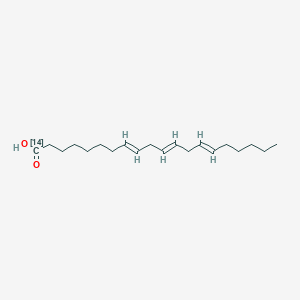
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)

